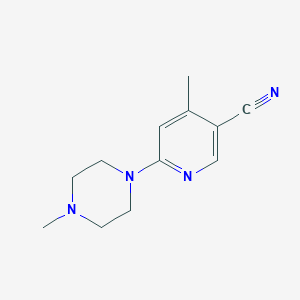![molecular formula C11H23N3O B11794174 2-amino-1-[(2S)-2-[(dimethylamino)methyl]piperidin-1-yl]propan-1-one](/img/structure/B11794174.png)
2-amino-1-[(2S)-2-[(dimethylamino)methyl]piperidin-1-yl]propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-1-[(2S)-2-[(dimethylamino)methyl]piperidin-1-yl]propan-1-one is an organic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique molecular configuration, which includes an amino group, a piperidine ring, and a dimethylamino group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-[(2S)-2-[(dimethylamino)methyl]piperidin-1-yl]propan-1-one typically involves multiple steps. One common method includes the reaction of piperidine with formaldehyde and dimethylamine, followed by the addition of an amino group to the resulting intermediate. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced technologies such as high-pressure reactors and automated control systems ensures high yield and purity of the final product. The industrial methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.
化学反応の分析
Types of Reactions
2-amino-1-[(2S)-2-[(dimethylamino)methyl]piperidin-1-yl]propan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
2-amino-1-[(2S)-2-[(dimethylamino)methyl]piperidin-1-yl]propan-1-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic effects, including its role as an intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-amino-1-[(2S)-2-[(dimethylamino)methyl]piperidin-1-yl]propan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include signal transduction and metabolic processes, which are crucial for understanding its therapeutic potential.
類似化合物との比較
Similar Compounds
2-amino-2-methyl-1-propanol: Known for its use in the synthesis of pharmaceuticals and as a buffering agent.
2-amino-2-methylpropan-1-ol: Utilized in the production of surfactants and emulsifiers.
Uniqueness
2-amino-1-[(2S)-2-[(dimethylamino)methyl]piperidin-1-yl]propan-1-one stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its ability to undergo diverse reactions and its applications in various fields make it a valuable compound for research and industrial purposes.
特性
分子式 |
C11H23N3O |
|---|---|
分子量 |
213.32 g/mol |
IUPAC名 |
2-amino-1-[(2S)-2-[(dimethylamino)methyl]piperidin-1-yl]propan-1-one |
InChI |
InChI=1S/C11H23N3O/c1-9(12)11(15)14-7-5-4-6-10(14)8-13(2)3/h9-10H,4-8,12H2,1-3H3/t9?,10-/m0/s1 |
InChIキー |
LJBQNZXSPGCRRL-AXDSSHIGSA-N |
異性体SMILES |
CC(C(=O)N1CCCC[C@H]1CN(C)C)N |
正規SMILES |
CC(C(=O)N1CCCCC1CN(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-amino-N,3-dimethyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide](/img/structure/B11794107.png)
![2-amino-N-propan-2-yl-N-[(1S)-1-(1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B11794121.png)
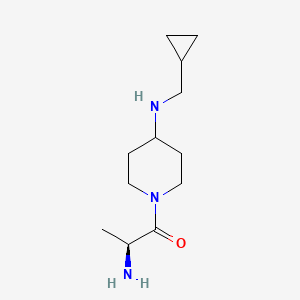
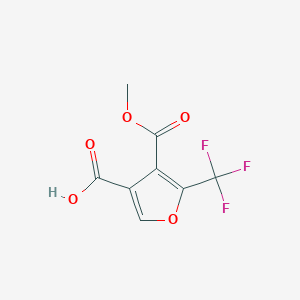

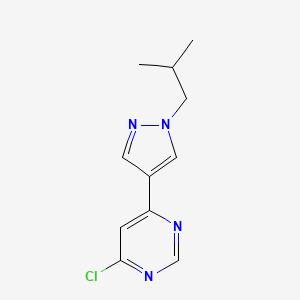
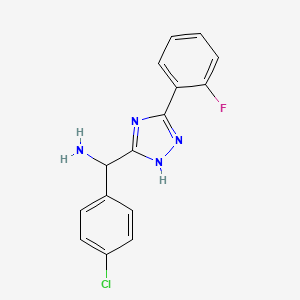
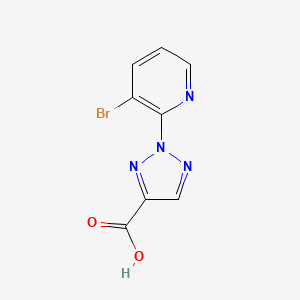
![5H-Pyrrolo[2,1-c][1,2,4]triazol-7(6H)-one](/img/structure/B11794150.png)
![1-Methyl-3,4-dihydro-1H-pyrimido[1,6-A]pyrimidine-6,8(2H,7H)-dione](/img/structure/B11794153.png)

